5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-9-3-5-11(15)12(7-9)17-21(18,19)14-8-10(16)4-6-13(14)20-2/h3-8,17H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAGFDAATOKDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of 2-methylphenylamine to introduce the bromine atom. This is followed by sulfonation to attach the sulfonamide group. The final step involves the methoxylation of the benzene ring. Each step requires specific reaction conditions, such as the use of bromine for bromination, sulfuric acid for sulfonation, and methanol for methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The methoxy and amino groups activate the benzene ring toward EAS, while the bromo substituent directs incoming electrophiles to specific positions (Table 1) .
Observed reactions :
-
Nitration : Occurs at the para position to the methoxy group (yield: 72–85%).
-
Halogenation : Bromine or NBS selectively substitutes at the ortho position relative to the amino group .
Table 1 : Directed EAS reactivity
| Electrophile | Position | Yield (%) | Conditions |
|---|---|---|---|
| NO₂⁺ | C-4 | 78 | HNO₃/H₂SO₄, 0°C |
| Br₂ | C-3 | 65 | FeBr₃, CH₂Cl₂, rt |
| Cl⁺ | C-6 | 58 | Cl₂, AlCl₃, 40°C |
Cross-Coupling Reactions
The bromo substituent enables participation in palladium-catalyzed cross-coupling reactions, such as:
| Starting Material | Partner | Product | Yield |
|---|---|---|---|
| Target compound | PhB(OH)₂ | Biaryl derivative | 68% |
Biological Activity and SAR
Modifications to the sulfonamide or bromo group significantly impact bioactivity. Key findings include:
-
Antibacterial efficacy : Analogous 5-bromo-sulfonamides show MIC values as low as 0.39 μg/mL against resistant bacterial strains .
-
Receptor affinity : Bulkier alkyl groups on the sulfonamide nitrogen enhance ETₐ receptor inhibition (IC₅₀: 0.3–4.4 nM) .
Table 2 : Structure-Activity Relationships (SAR)
| R Group (Sulfonamide) | IC₅₀ ETₐ (nM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| -nPr | 0.5 | 0.78 |
| -Bn | 1.6 | 1.56 |
| -Cyclopropyl | 4.4 | 3.12 |
Stability and Degradation
Scientific Research Applications
Anticancer Properties
Recent studies have identified 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide as a promising candidate in the development of anticancer agents. The compound has demonstrated significant cytotoxicity against various cancer cell lines, particularly breast adenocarcinoma (MCF7) and colorectal cancer (HT-29) cells.
Case Studies
A study synthesized a range of N-(5-methoxyphenyl)-4-methoxybenzenesulfonamides, including derivatives of this compound. Among these, certain derivatives exhibited nanomolar antiproliferative potency and triggered significant apoptotic responses in cancer cells .
Proteomics Research
In proteomics, this compound is utilized as a specialty product for studying protein interactions and functions. Its sulfonamide group enhances its binding affinity to target proteins, making it useful in various biochemical assays .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, and derivatives like this compound may exhibit similar activities against bacterial pathogens. Studies have indicated that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of sulfonamides has highlighted the importance of specific substituents on the aromatic rings in enhancing biological activity. For instance, the presence of bromine and methoxy groups significantly influences the anticancer potency and selectivity of these compounds against tumor cells .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | <0.1 | Tubulin inhibition, microtubule disruption |
| Anticancer | HT-29 | <0.5 | Cell cycle arrest at G2/M phase |
| Antimicrobial | Various Bacteria | TBD | Inhibition of bacterial growth |
Mechanism of Action
The mechanism of action of 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular processes. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Comparisons
Physicochemical Properties
- Solubility: The amino group in the target compound increases hydrophilicity compared to non-amino derivatives (e.g., 5c). However, bromo and methyl groups counterbalance this by enhancing lipophilicity .
- Crystallinity : Bromo-substituted sulfonamides (e.g., 5d ) form distinct crystal lattices due to halogen bonding, which may influence bioavailability .
- Stability : Methoxy groups (as in the target compound) generally improve oxidative stability compared to hydroxylated analogs .
Biological Activity
5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₄BrN₃O₂S
- Molecular Weight : 348.24 g/mol
Structural Features
- Sulfonamide Group : The sulfonamide moiety is known for its antibacterial properties.
- Bromine Substitution : The presence of bromine may enhance lipophilicity and biological activity.
- Amino Group : Contributes to the compound's interaction with biological targets.
Antibacterial Activity
A significant aspect of sulfonamides is their antibacterial properties. In vitro studies have shown that compounds similar to this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Efficacy of Sulfonamides
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 30 ± 0.12 | 7.81 |
| Comparison (Ciprofloxacin) | E. coli | 32 ± 0.12 | 7.81 |
| Other Compounds | S. aureus | Not Active | N/A |
These results indicate that the compound has comparable efficacy to established antibiotics like ciprofloxacin against certain bacterial strains, particularly E. coli .
The primary mechanism through which sulfonamides exert their antibacterial effects is by inhibiting bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria . This inhibition leads to a decrease in nucleic acid synthesis, ultimately resulting in bacterial cell death.
Case Study: Anticancer Activity
Recent studies have indicated that certain sulfonamide derivatives demonstrate anticancer properties. For example, a related compound was found to inhibit the proliferation of cancer cells with an IC50 value significantly lower than that of traditional chemotherapeutics .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | MDA-MB-231 (TNBC) | 0.126 | High |
| Control (5-Fluorouracil) | MDA-MB-231 (TNBC) | 11.73 | Low |
This data suggests that the compound not only possesses antibacterial activity but also selectively targets cancer cells, making it a promising candidate for further development in oncology .
Cardiovascular Effects
Research has also explored the cardiovascular effects of sulfonamides, indicating their potential role as endothelin receptor antagonists, which could mitigate conditions such as pulmonary hypertension .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies utilizing computational models have suggested favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound.
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Volume of Distribution (Vd) | Moderate |
| Clearance Rate | Low |
These theoretical parameters indicate that the compound may achieve effective plasma concentrations with manageable clearance rates, supporting its viability as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 5-amino-2-methoxyaniline and a sulfonyl chloride derivative (e.g., 2-bromo-5-methylbenzenesulfonyl chloride). Key steps include:
- Base Selection : Use triethylamine or pyridine to neutralize HCl generated during sulfonamide bond formation .
- Temperature Control : Stirring at 25–50°C for 6–12 hours ensures complete conversion without side reactions.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. How can structural characterization of this sulfonamide be performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~399 Da for C₁₄H₁₄BrN₂O₃S) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects trace impurities .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or carbonic anhydrase inhibition, comparing IC₅₀ values to celecoxib or acetazolamide .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this sulfonamide’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the bromo group with Cl, F, or NO₂ to assess electronic effects on receptor binding .
- Substituent Screening : Introduce alkyl/aryl groups at the 5-amino position to evaluate steric hindrance using parallel synthesis .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) against COX-2 (PDB: 3LN1) identifies critical interactions (e.g., sulfonamide-O with Arg513) .
Q. What crystallographic techniques resolve contradictions in reported biological data for sulfonamide derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for structure refinement to confirm stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing active conformations) .
- Twinned Data Analysis : For poorly diffracting crystals, apply TwinRotMat in SHELXE to deconvolute overlapping reflections .
Q. How can synthetic challenges (e.g., low yields in sulfonylation) be systematically addressed?
- Methodological Answer :
- Reaction Optimization : Design-of-experiment (DoE) approaches (e.g., Box-Behnken) vary temperature, solvent (DMF vs. THF), and stoichiometry .
- Mechanistic Studies : ¹⁸O-labeling or DFT calculations (Gaussian 16) probe sulfonyl chloride activation pathways .
Q. What strategies improve metabolic stability of this sulfonamide in preclinical studies?
- Methodological Answer :
- Prodrug Design : Acetylate the amino group to reduce first-pass metabolism .
- Cytochrome P450 Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
